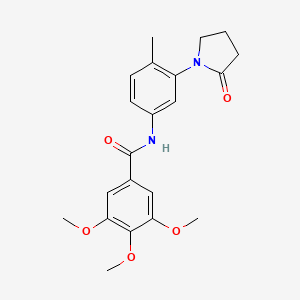
3,4,5-trimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4,5-trimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. This particular compound has three methoxy groups (-OCH3) attached to the benzene ring, a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group attached to the nitrogen of the amide .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, amide group, and methoxy groups. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo various chemical reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The methoxy groups could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, influencing its solubility and reactivity .Applications De Recherche Scientifique
Antimicrobial Activity
Methyl 3,4,5-trimethoxybenzoate derivatives, including our compound of interest, share structural similarities with gallic acid and methyl gallates. These natural secondary metabolites are found in plants and have been investigated for their antimicrobial properties . Researchers have explored their effectiveness against bacteria, fungi, and other microorganisms. The compound’s ability to inhibit microbial growth makes it a potential candidate for developing novel antimicrobial agents.
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, including chronic conditions like arthritis and autoimmune disorders. Some studies have suggested that methyl 3,4,5-trimethoxybenzoate derivatives possess anti-inflammatory effects . By modulating inflammatory pathways, this compound could contribute to the development of anti-inflammatory drugs.
Anticancer Potential
The same derivatives have also shown promise in the field of oncology. Researchers have investigated their impact on cancer cells, particularly their cytotoxic effects. Although more studies are needed, the compound’s ability to selectively target cancer cells without harming healthy cells is an exciting avenue for further exploration .
Antioxidant and Free Radical Scavenging Properties
Methyl 3,4,5-trimethoxybenzoate derivatives are renowned for their antioxidant activity. They help protect tissues and cellular structures from oxidative damage caused by reactive oxygen species (ROS). By scavenging free radicals, they mitigate the risk of cellular dysfunction and degenerative diseases such as aging, cancer, Alzheimer’s, and diabetes .
Redox Potential Assessment (MTT Assay)
Beyond biological applications, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a widely used reagent for assessing cell viability based on redox potential. Actively respiring cells convert MTT into an insoluble purple formazan, which can be quantified by measuring optical density .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to a variety of cellular changes. For instance, it inhibits tubulin polymerization, which is essential for cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle, leading to cell cycle arrest . By inhibiting Hsp90, it interferes with the folding of client proteins, leading to their degradation . By inhibiting TrxR, it disrupts the cellular redox balance, leading to oxidative stress .
Pharmacokinetics
Compounds with the trimethoxyphenyl (tmp) group, such as this one, are known to exhibit diverse bioactivity effects . They demonstrate remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
Result of Action
The compound’s action results in a variety of molecular and cellular effects. It has displayed notable anti-cancer effects . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-13-7-8-15(12-16(13)23-9-5-6-19(23)24)22-21(25)14-10-17(26-2)20(28-4)18(11-14)27-3/h7-8,10-12H,5-6,9H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYAVBDGTFRMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

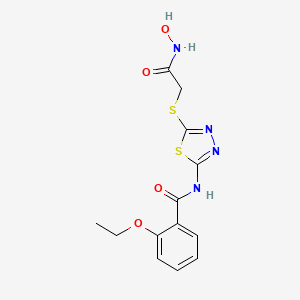
![2-(2-(Diethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2944356.png)

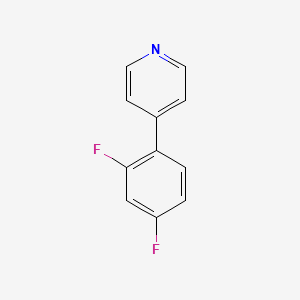
![3,3-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2944363.png)
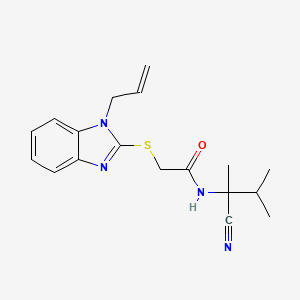

![Ethyl hydrogen [(3,4,5-trimethoxyphenyl)methylidene]carbonohydrazonate](/img/structure/B2944370.png)
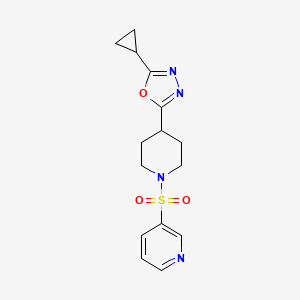
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2944373.png)

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2944377.png)
![N-benzhydryl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2944378.png)